REACTION_SMILES
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[CH:1](=[O:2])[c:3]1[cH:4][n:5]([CH2:12][OH:13])[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12.[Cl:18][CH2:19][Cl:20].[S:14]([Cl:15])([Cl:16])=[O:17]>>[CH:1](=[O:2])[c:3]1[cH:4][n:5]([CH2:12][Cl:16])[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cn(CO)c2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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O=Cc1cn(CCl)c2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |